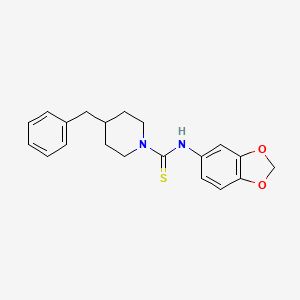

N-(2-ethyl-6-methylphenyl)-N'-(2-methoxy-5-methylphenyl)thiourea

Overview

Description

Synthesis Analysis

Thiourea derivatives are synthesized through multi-component condensation reactions, involving thiourea, ketones or esters, and aldehydes. For example, a study by Fazylov et al. (2016) detailed the synthesis of novel styryl derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate through three-component condensation, highlighting the versatility of thiourea in chemical synthesis (Fazylov et al., 2016).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized using various spectroscopic and analytical techniques. For instance, the structural determination of N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea was achieved through IR, NMR, and X-ray diffraction analysis, revealing its nonoclinic space group and selective recognition capabilities for specific anions (Jingdan Hu et al., 2008).

Chemical Reactions and Properties

Thioureas engage in a variety of chemical reactions, influenced by their functional groups and structural configuration. For example, N-(methoxycarbonylthienylmethyl)thioureas were synthesized and evaluated for their interaction with nitric oxide synthase, demonstrating the chemical versatility of thiourea derivatives (G. Suaifan et al., 2010).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are critical for their application in various fields. The crystal structure and properties of similar compounds provide insights into the behavior of thiourea derivatives under different conditions. For instance, the study of the crystal structure and properties of specific thiourea compounds revealed their application as plant growth regulators and their selective recognition for certain anions (Jingdan Hu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the applicability of thiourea derivatives in synthesis, catalysis, and as precursors for further chemical transformations. The synthesis and some reactions of thiouracils, for example, underline the reactivity of thiourea derivatives towards electrophiles and nucleophiles, showcasing their chemical diversity (H. Morita et al., 1983).

Scientific Research Applications

Synthesis and Biological Activity

- Chemical Synthesis : Thiourea derivatives are often synthesized through multi-component reactions involving thiourea and other chemical entities. These compounds are studied for their hypotensive activity, indicating potential applications in cardiovascular research (Fazylov et al., 2016).

- Antimicrobial and Antifungal Properties : Certain thiourea derivatives exhibit significant antimicrobial and antifungal activities. Their interaction with enzymes such as nitric oxide synthase has been evaluated, indicating their potential in developing treatments for various infections (Suaifan et al., 2010).

- Antiviral Activities : Thiourea compounds have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV, highlighting their potential role in antiviral therapy. The improvement of bioavailability and pharmacokinetic properties of these compounds is a key area of research (Uckun et al., 2007).

Applications in Sensing and Catalysis

- Gas Sensing : Ethynylated-thiourea derivatives have been utilized in resistive-type CO2 gas sensors, demonstrating the versatility of thiourea compounds in environmental monitoring and industrial applications (Daud et al., 2019).

- Catalysis : Thiourea derivatives act as catalysts in various chemical reactions, such as the highly enantioselective conjugate addition of ketones to nitroalkenes. This showcases their utility in facilitating stereoselective synthetic processes (Huang & Jacobsen, 2006).

Pharmacological Research

- Neuroprotective Properties : Studies on urea and thiourea derivatives of dihydrothiazolo[4,5-d]pyrimidines have explored their potential in treating Parkinson's disease, emphasizing the neuroprotective effects of thiourea compounds (Azam et al., 2009).

- Antioxidant Activities : The antioxidant properties of certain thiourea derivatives have been investigated, contributing to the understanding of their protective effects against oxidative stress and their potential therapeutic applications (Youssef & Amin, 2012).

properties

IUPAC Name |

1-(2-ethyl-6-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-5-14-8-6-7-13(3)17(14)20-18(22)19-15-11-12(2)9-10-16(15)21-4/h6-11H,5H2,1-4H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYWTRXCSURCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=S)NC2=C(C=CC(=C2)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethyl-6-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)

![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)